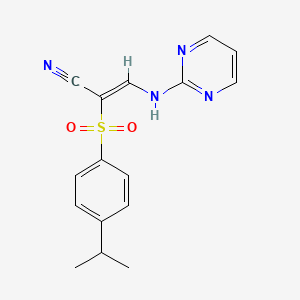
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of benzoyl, piperidinylcarbonyl, and tetrahydrothieno[3,2-c]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Introduction of the Piperidin-1-ylcarbonyl Group: This step involves the reaction of the thieno[3,2-c]pyridine core with piperidine and a suitable carbonylating agent, such as phosgene or triphosgene, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: Shares the piperidine moiety and exhibits similar biological activities.
5-Benzoyl-2-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Similar structure with a pyrrolidine ring instead of piperidine.
4-Benzoyl-2-(morpholin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Contains a morpholine ring, offering different pharmacological properties.
Uniqueness
The uniqueness of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.
属性
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(13-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-23-8-5-19(32-2)14-24(23)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJZJQKAQXRGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
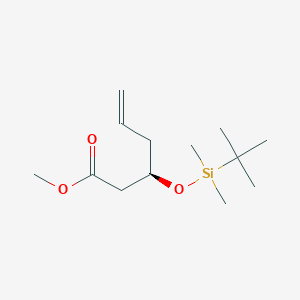
![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)
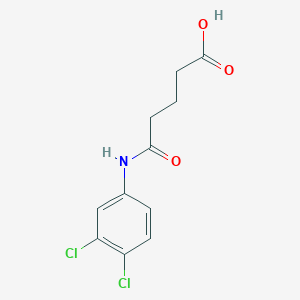
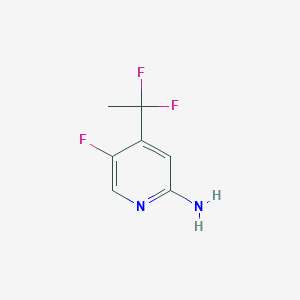
![3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2796324.png)
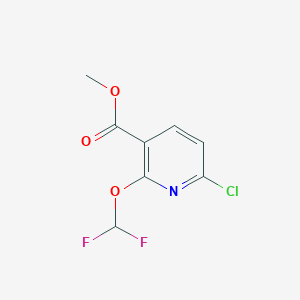
![4-(((4-Ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino)methyl)benzoic acid](/img/structure/B2796327.png)
![tert-butyl3-[(aminocarbamothioyl)amino]azetidine-1-carboxylate](/img/structure/B2796328.png)

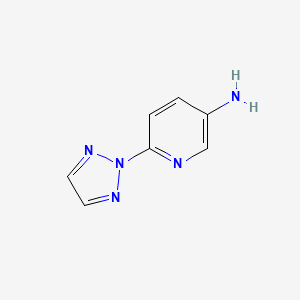
![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2796338.png)

